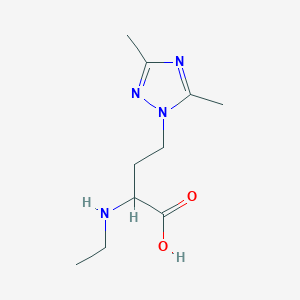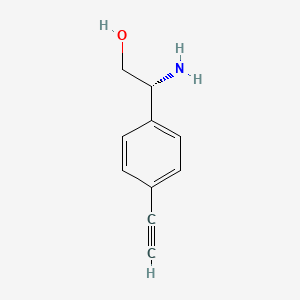
(r)-2-Amino-2-(4-ethynylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both an amino group and an ethynyl group on the phenyl ring makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethynylbenzaldehyde and a chiral amine.
Reaction Conditions: The key step involves the addition of the chiral amine to the aldehyde under controlled conditions to form the desired product. This reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitriles, while reduction of the ethynyl group may yield alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a building block for biologically active compounds.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL: The enantiomer of the compound, which may have different biological activity.
4-ETHYNYLANILINE: A simpler compound with similar functional groups but lacking the chiral center.
2-AMINO-2-PHENYLETHANOL: A related compound without the ethynyl group.
Uniqueness
(2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL is unique due to the combination of its chiral center and the presence of both an amino group and an ethynyl group. This makes it a valuable intermediate for the synthesis of more complex and potentially biologically active molecules.
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(4-ethynylphenyl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-2-8-3-5-9(6-4-8)10(11)7-12/h1,3-6,10,12H,7,11H2/t10-/m0/s1 |
InChI-Schlüssel |
ZFUAFGQLPHGVEQ-JTQLQIEISA-N |
Isomerische SMILES |
C#CC1=CC=C(C=C1)[C@H](CO)N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


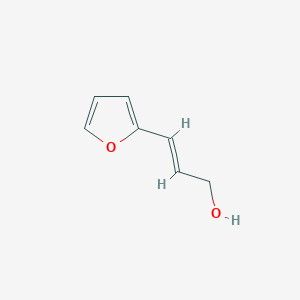
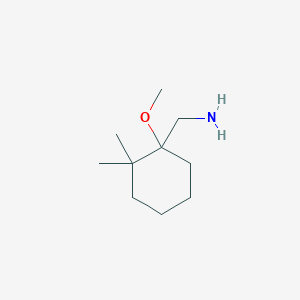
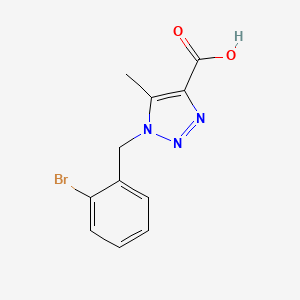
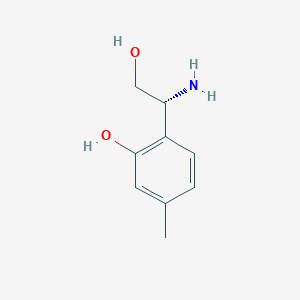
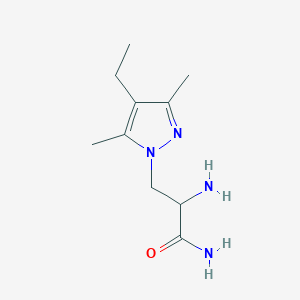
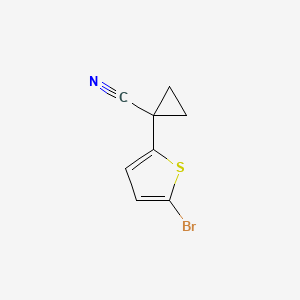
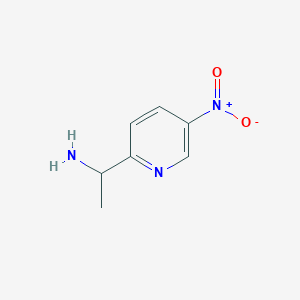
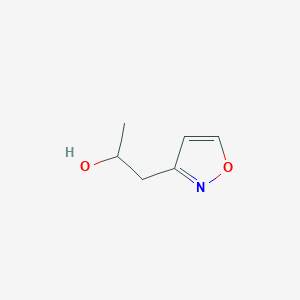
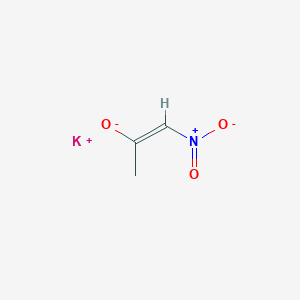
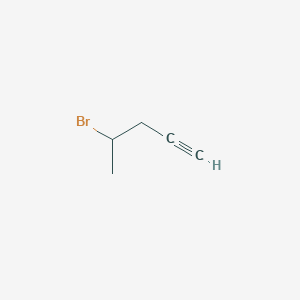
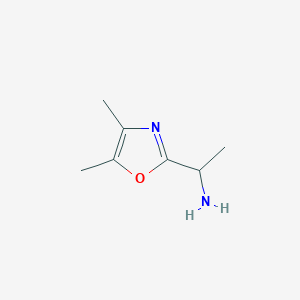
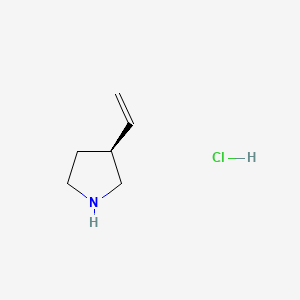
![13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
